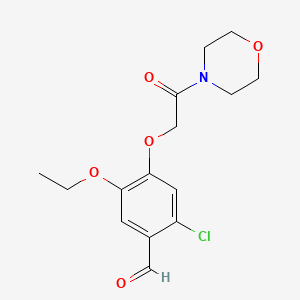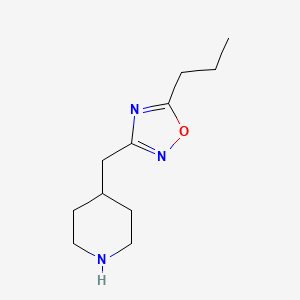
Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate is a synthetic organic compound that belongs to the class of benzoate esters. It features a fluorine atom, a methyl group, and an imidazole ring, which contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxybenzoic acid and 1-methyl-1H-imidazole.
Esterification: The 5-fluoro-2-hydroxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 5-fluoro-2-hydroxybenzoate.
Imidazole Substitution: The methyl 5-fluoro-2-hydroxybenzoate is then reacted with 1-methyl-1H-imidazole in the presence of a suitable base, such as potassium carbonate, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the imidazole ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atom may enhance the compound’s binding affinity and stability, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-fluoro-2-hydroxybenzoate: Lacks the imidazole ring, which may result in different biological activities.
Methyl 2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate: Lacks the fluorine atom, which may affect its chemical reactivity and biological properties.
5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid: The carboxylic acid derivative, which may have different solubility and reactivity.
Uniqueness
Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate is unique due to the presence of both the fluorine atom and the imidazole ring
Eigenschaften
CAS-Nummer |
1363404-98-1 |
|---|---|
Molekularformel |
C13H13FN2O3 |
Molekulargewicht |
264.25 g/mol |
IUPAC-Name |
methyl 5-fluoro-2-[(1-methylimidazol-2-yl)methoxy]benzoate |
InChI |
InChI=1S/C13H13FN2O3/c1-16-6-5-15-12(16)8-19-11-4-3-9(14)7-10(11)13(17)18-2/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
AMRWSPBFXFHAKF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1COC2=C(C=C(C=C2)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-6-isopropoxybenzo[d]thiazole](/img/structure/B11796808.png)

![6-(4-Ethoxy-3-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11796820.png)
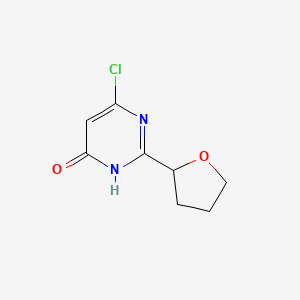
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde](/img/structure/B11796831.png)


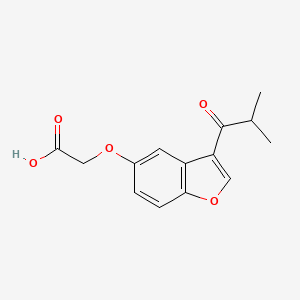
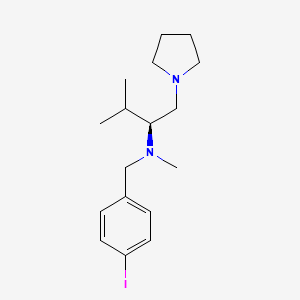
![Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11796887.png)
